molecular formula C8H9ClZn B1588489 4-Methylbenzylzinc chloride CAS No. 312693-21-3

4-Methylbenzylzinc chloride

Cat. No.: B1588489
CAS No.: 312693-21-3
M. Wt: 206.0 g/mol
InChI Key: GEWUULKDXWVRPH-UHFFFAOYSA-M
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Description

4-Methylbenzylzinc chloride is an organozinc compound with the molecular formula CH₃C₆H₄CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzylzinc chloride can be synthesized through the reaction of 4-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:

CH3C6H4CH2Cl+ZnCH3C6H4CH2ZnCl\text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{Zn} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{ZnCl} CH3​C6​H4​CH2​Cl+Zn→CH3​C6​H4​CH2​ZnCl

The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting this compound is often used as a solution in THF for ease of handling and application.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzylzinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation Reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common electrophiles include alkyl halides and acyl chlorides. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

    Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, such as the Negishi coupling.

    Addition Reactions: Aldehydes and ketones are common substrates, and the reactions are usually performed at low temperatures to control the reactivity.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted aromatic compounds.

    Transmetalation: The major products are biaryl compounds or other coupled products.

    Addition Reactions: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.

Scientific Research Applications

4-Methylbenzylzinc chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of functional materials, such as polymers and nanomaterials.

    Catalysis: It serves as a precursor for catalysts used in various chemical transformations.

    Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug candidates.

Mechanism of Action

The mechanism of action of 4-methylbenzylzinc chloride involves the transfer of its organic group to an electrophile or metal catalyst. In nucleophilic substitution reactions, the zinc-carbon bond is polarized, making the carbon nucleophilic and capable of attacking electrophilic centers. In transmetalation reactions, the zinc transfers its organic group to another metal, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzylzinc chloride: Similar in structure but lacks the methyl group on the aromatic ring.

    Phenylzinc chloride: Contains a phenyl group instead of a benzyl group.

    4-Methylphenylzinc chloride: Similar but with the zinc attached directly to the aromatic ring.

Uniqueness

4-Methylbenzylzinc chloride is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide steric and electronic effects that are beneficial in certain synthetic applications.

Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWUULKDXWVRPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[CH2-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399441
Record name 4-Methylbenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-21-3
Record name 4-Methylbenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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